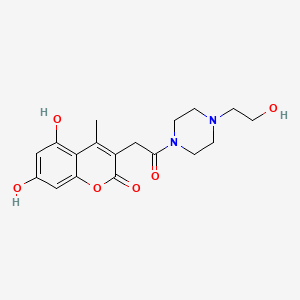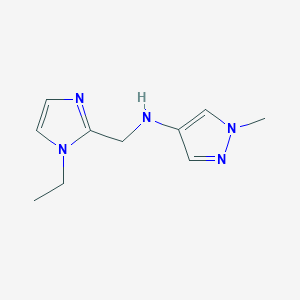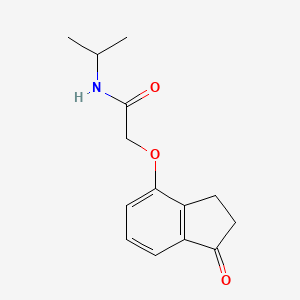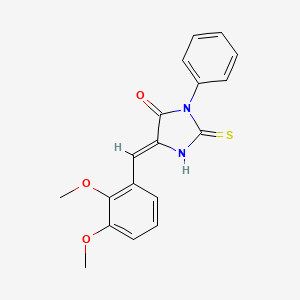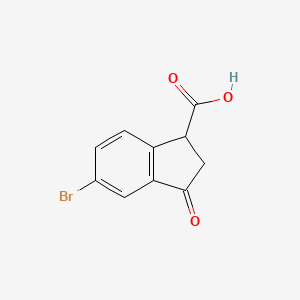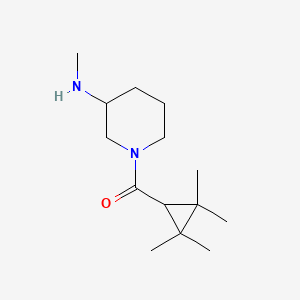
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound with a complex structure that includes a piperidine ring and a tetramethylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(methylamino)piperidine with 2,2,3,3-tetramethylcyclopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The tetramethylcyclopropyl group may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone: Similar structure but with a chloropyridine group instead of the tetramethylcyclopropyl group.
2-(Aminomethyl)piperidine: Contains a piperidine ring but lacks the tetramethylcyclopropyl group.
Uniqueness
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is unique due to the presence of the tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C14H26N2O |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[3-(methylamino)piperidin-1-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C14H26N2O/c1-13(2)11(14(13,3)4)12(17)16-8-6-7-10(9-16)15-5/h10-11,15H,6-9H2,1-5H3 |
InChI Key |
ATZSVIAVVSFJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N2CCCC(C2)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
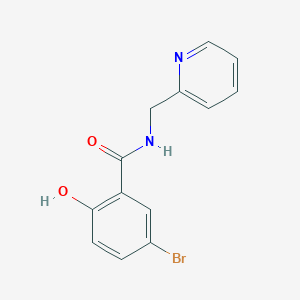
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
